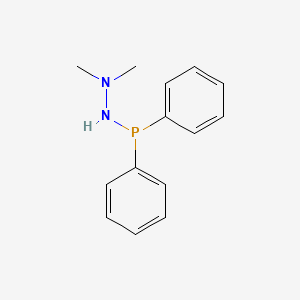
n',n'-Dimethyl-p,p-diphenylphosphinous hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide is an organic compound with the molecular formula C14H17N2P It is a derivative of phosphinous hydrazide, characterized by the presence of dimethyl and diphenyl groups attached to the nitrogen and phosphorus atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide typically involves the reaction of diphenylphosphinous chloride with dimethylhydrazine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphinous oxide.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphinous oxide derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Applications De Recherche Scientifique
n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing their catalytic activity. It can also interact with biological macromolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n’,n’-Dimethyl-p,p-diphenylphosphinous amide
- n’,n’-Dimethyl-p,p-diphenylphosphinous chloride
Propriétés
Numéro CAS |
3999-13-1 |
|---|---|
Formule moléculaire |
C14H17N2P |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C14H17N2P/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Clé InChI |
SWPPHGHUWOBLOG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
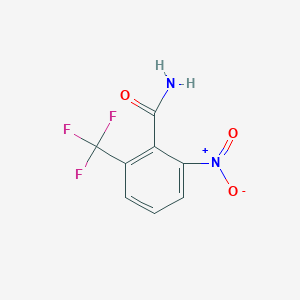
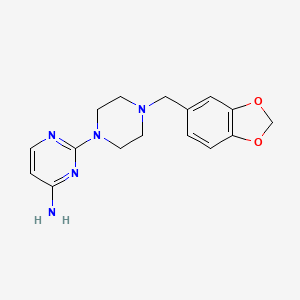
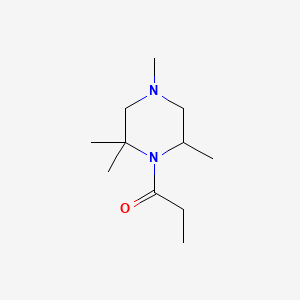
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
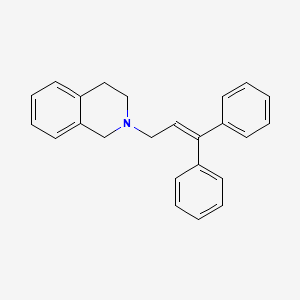

![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)

![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
